![molecular formula C13H19N3OS B5776281 N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CCT137690 and is classified as a potent and selective inhibitor of the protein kinase CHK1. CHK1 is an essential protein that plays a critical role in regulating the cell cycle and DNA damage response. Inhibition of CHK1 has been shown to be a promising strategy for the development of novel cancer therapies.
Mecanismo De Acción
N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide exerts its therapeutic effects by selectively inhibiting the protein kinase CHK1. CHK1 is a crucial regulator of the cell cycle and DNA damage response, and its inhibition can lead to the accumulation of DNA damage and cell death. This compound has been shown to sensitize cancer cells to DNA-damaging agents by preventing the repair of damaged DNA and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to induce DNA damage and cell death in cancer cells. This compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In addition, CHK1 inhibition has been shown to prevent the repair of damaged DNA and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments include its potent and selective inhibition of CHK1, its ability to sensitize cancer cells to DNA-damaging agents, and its potential as a therapeutic agent for the treatment of cancer. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in clinical trials.
Direcciones Futuras
There are several future directions for the research and development of N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. These include:
1. Further preclinical studies to determine the safety and efficacy of this compound in animal models.
2. Clinical trials to evaluate the therapeutic potential of this compound in cancer patients.
3. Development of novel CHK1 inhibitors with improved pharmacokinetic properties and reduced toxicity.
4. Investigation of the potential of CHK1 inhibition in combination with other cancer therapies, such as immunotherapy and targeted therapy.
5. Identification of biomarkers that can predict the response of cancer cells to CHK1 inhibition.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide involves a multi-step process that begins with the reaction of 4-methyl-2-pyrimidinethiol with ethyl 2-bromoacetate to form ethyl 2-(4-methyl-2-pyrimidinylthio)acetate. This intermediate is then reacted with cyclohexylmagnesium bromide to form the corresponding Grignard reagent, which is subsequently reacted with N-chlorosuccinimide to form the final product.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. CHK1 inhibition has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing the repair of damaged DNA. This compound has also been shown to induce apoptosis in cancer cells by disrupting the cell cycle and inducing DNA damage.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-10-7-8-14-13(15-10)18-9-12(17)16-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHJOCKNQJAYKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.